Acid Blue 103

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

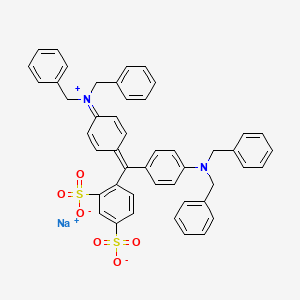

Acid Blue 103 is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is commonly used in various industries, including textiles, paper, and leather, due to its vibrant blue color and excellent dyeing properties. This compound is known for its high solubility in water and its ability to produce stable and intense colorations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acid Blue 103 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder or granular form.

Analyse Chemischer Reaktionen

Stability and Reactivity Under Environmental Conditions

Acid Blue 103 exhibits varying resistance to environmental and chemical stressors, as shown in standardized testing :

| Test Condition | Fading | Stain | Standard |

|---|---|---|---|

| Light Fastness | 3 | 3–4 | ISO |

| Soaping | 4 | 4 | ISO |

| Perspiration Fastness | 3 | 4 | ISO |

| Oxygen Bleaching | 2–3 | 4–5 | AATCC |

Key Findings :

-

Photodegradation : Moderate light fastness (ISO rating 3) indicates susceptibility to UV-induced breakdown, likely via radical-mediated oxidation of the triarylmethane core.

-

Oxidative Resistance : Poor oxygen bleaching resistance (AATCC rating 2–3) suggests vulnerability to strong oxidizers like peroxides or hypochlorites.

-

Hydrolytic Stability : High soaping fastness (ISO rating 4) implies stability in aqueous alkaline conditions, attributed to the sulfonate groups’ electrostatic repulsion of hydroxide ions .

Interactions with Biological Substrates

This compound’s sulfonate and aromatic groups enable non-ionic interactions with nucleic acids, as observed in related acid dyes like Methyl Blue. These dyes bind to DNA/RNA through van der Waals forces and π-stacking, though this compound’s larger molecular size may reduce cytoplasmic penetration .

Industrial and Environmental Implications

-

Textile Applications : High solubility (100 g/L at 25°C) and bright blue hue make it suitable for wool, silk, and nylon dyeing .

-

Wastewater Treatment : Low mineralization rates during oxidation necessitate multi-stage remediation (e.g., adsorption followed by photocatalysis) to mitigate aquatic toxicity .

Wissenschaftliche Forschungsanwendungen

Acid Blue 103 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in the study of reaction mechanisms involving azo compounds.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.

Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in the leather industry for dyeing leather goods.

Wirkmechanismus

The mechanism of action of Acid Blue 103 involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions with substrates. In biological systems, the dye can bind to cellular components, allowing for visualization under a microscope. In industrial applications, the dye molecules interact with the fibers of the material being dyed, resulting in stable and intense coloration.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acid Blue 113: Another azo dye with similar applications but different molecular structure and properties.

Acid Blue 25: Known for its use in the textile industry, with slightly different dyeing properties compared to Acid Blue 103.

Acid Blue 62: Used in various industrial applications, with distinct solubility and stability characteristics.

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which imparts distinct dyeing properties, such as high solubility in water and excellent stability. Its ability to produce vibrant and stable colorations makes it a preferred choice in various industrial applications.

Eigenschaften

CAS-Nummer |

6483-73-4 |

|---|---|

Molekularformel |

C47H39N2NaO6S2 |

Molekulargewicht |

814.9 g/mol |

IUPAC-Name |

sodium;4-[[4-(dibenzylamino)phenyl]-(4-dibenzylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C47H40N2O6S2.Na/c50-56(51,52)44-29-30-45(46(31-44)57(53,54)55)47(40-21-25-42(26-22-40)48(32-36-13-5-1-6-14-36)33-37-15-7-2-8-16-37)41-23-27-43(28-24-41)49(34-38-17-9-3-10-18-38)35-39-19-11-4-12-20-39;/h1-31H,32-35H2,(H-,50,51,52,53,54,55);/q;+1/p-1 |

InChI-Schlüssel |

KQRZWHVIXVADGL-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

6483-73-4 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.